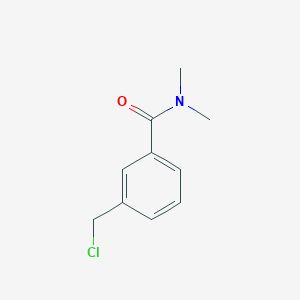

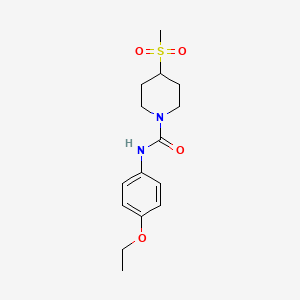

![molecular formula C17H24N2O3S B2885564 (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 898375-33-2](/img/structure/B2885564.png)

(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a complex organic compound that contains a benzo[d]thiazol-2(3H)-one moiety, which is a type of heterocyclic compound . The compound also contains methoxy groups and a propyl group attached to the benzothiazole ring, and a pivalamide group attached via a double bond .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derivatives, have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Wissenschaftliche Forschungsanwendungen

Thiazolides as Antiviral and Anticancer Agents

Thiazolides, including compounds structurally related to "(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide," have demonstrated a broad spectrum of activities against viruses, parasites, and cancer cells. Their mechanism involves interaction with specific enzymes and inducing cell death in cancer lines, showing promise as novel therapeutic agents.

Antiviral Properties : Thiazolides have been identified as potent inhibitors of viral replication, including hepatitis B virus, through their action on viral proteins and possibly through modulation of host cellular mechanisms. This class of compounds offers a novel approach to antiviral therapy with the potential for broad-spectrum activity (Stachulski et al., 2011).

Anticancer Activities : Studies have shown that thiazolides can induce apoptosis in colorectal tumor cells by interacting with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1), which is overexpressed in various tumors, including colon carcinomas. This interaction suggests thiazolides may overcome resistance mechanisms to chemotherapeutic drugs, presenting a novel anticancer strategy (Brockmann et al., 2014).

Environmental and Chemical Applications

Beyond their biomedical applications, compounds related to "(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" have shown potential in environmental and chemical sciences, including the removal of heavy metals from waste and the synthesis of novel materials.

Environmental Cleanup : Novel magnetic nanoadsorbents based on thiazole derivatives have been developed for the removal of heavy metals, such as Zn^2+ and Cd^2+, from industrial wastes. These findings highlight the versatility of thiazole compounds in environmental applications, providing efficient solutions for waste treatment (Zargoosh et al., 2015).

Chemical Synthesis : Thiazolides and related compounds have been explored for their utility in synthesizing novel chemical entities. For example, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from thioamides highlights the role of thiazole derivatives in developing new materials with potential applications in various industries, including pharmaceuticals and materials science (Patil et al., 2009).

Eigenschaften

IUPAC Name |

N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-7-10-19-13-11(21-5)8-9-12(22-6)14(13)23-16(19)18-15(20)17(2,3)4/h8-9H,7,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTWHDUDZIDGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)(C)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2885487.png)

![4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885488.png)

![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885495.png)

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole](/img/structure/B2885496.png)

![1,3-Benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2885498.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2885503.png)